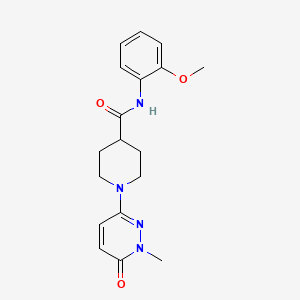

N-(2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Description

N-(2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 1-methyl-6-oxo-dihydropyridazine core and a 2-methoxyphenyl substituent.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-21-17(23)8-7-16(20-21)22-11-9-13(10-12-22)18(24)19-14-5-3-4-6-15(14)25-2/h3-8,13H,9-12H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMWQUUIFQBCSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide, also known by its chemical name 4-methoxy-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O4 |

| Molecular Weight | 288.30 g/mol |

| CAS Number | 2034379-61-6 |

Anticancer Properties

Recent studies have shown that compounds with similar structures exhibit notable anticancer activity. For instance, a study reported that analogs of dihydropyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets, such as Bcl-2 proteins and other regulatory pathways .

Case Study:

In a comparative analysis of several dihydropyridine derivatives, one compound demonstrated an IC50 value of less than 10 µM against human cancer cell lines, indicating potent anticancer activity. The structure-activity relationship (SAR) revealed that substituents on the phenyl ring significantly influence the cytotoxic effects .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Dihydropyridine derivatives are known to exhibit antibacterial and antifungal activities. A systematic evaluation showed that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

Research Findings:

A study highlighted that a related dihydropyridine compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that modifications in the structure can enhance antimicrobial efficacy .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation: It can interact with specific receptors or proteins, altering their activity and leading to therapeutic effects.

- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of pyridazine compounds exhibit anticonvulsant properties. For instance, studies have shown that certain pyridazine analogues can effectively mitigate seizures in animal models, suggesting that N-(2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide may share similar properties. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .

Antitumor Potential

Compounds containing the pyridazine structure have been evaluated for their anticancer activities against various cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation in cancer models. The presence of the methoxy group is believed to enhance the compound's interaction with cellular targets involved in tumor growth regulation .

Neuroprotective Effects

The neuroprotective potential of pyridazine derivatives has been explored in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and apoptosis in neuronal cells. The unique structure of this compound positions it as a candidate for further investigation in neuroprotection research .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include:

- Formation of the Pyridazine Ring : Utilizing appropriate precursors such as hydrazones or hydrazides.

- Piperidine Ring Closure : Achieved through cyclization reactions under specific conditions.

- Functional Group Modifications : Introducing the methoxyphenyl group via electrophilic aromatic substitution or similar methods.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

These findings indicate a promising avenue for further research into the therapeutic applications of this compound.

Comparison with Similar Compounds

Core Structural Features

The compound shares a conserved piperidine-4-carboxamide scaffold linked to a dihydropyridazinone moiety. Key structural variations among analogs lie in the substituents attached to the carboxamide nitrogen.

Comparative Analysis of Key Analogs

Key Observations

Substituent Electronic Effects: The 2-methoxyphenyl group (electron-donating) in the target compound contrasts with the electron-withdrawing 2-bromophenyl substituent in its analog. This difference may influence binding interactions with biological targets, such as kinases or viral proteases .

Biological Activity :

- Piperidine-4-carboxamide derivatives with fluorinated aryl groups (e.g., 4-fluorobenzyl) demonstrated antiviral activity against SARS-CoV-2, suggesting the target compound’s methoxyphenyl group could modulate similar pathways .

- PROTACs incorporating piperidine-4-carboxamide scaffolds (e.g., compound 8.36 in ) highlight the core’s utility in recruiting E3 ubiquitin ligases, though the target compound’s dihydropyridazine moiety may confer distinct degradation kinetics .

Research Findings and Implications

Pharmacokinetic Considerations

- Lipophilicity : The bromophenyl analog’s higher molecular weight and bromine content suggest increased lipophilicity compared to the target compound, which may affect blood-brain barrier penetration .

- Solubility: The cyclohexyl analog’s lower molecular weight (332.44 vs. 342.40) and non-aromatic substituent could improve aqueous solubility, a critical factor for oral bioavailability .

Structure-Activity Relationship (SAR)

- Antiviral Potential: Fluorinated analogs () achieved IC50 values in the micromolar range against SARS-CoV-2, implying that the target’s methoxy group—with its moderate electron-donating capacity—might balance target affinity and metabolic stability .

- PROTAC Compatibility: The dihydropyridazinone core in the target compound is structurally distinct from PROTACs like 8.36 (), which utilize benzoimidazole linkers. This divergence may limit direct comparisons but underscores the scaffold’s versatility in medicinal chemistry .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide?

- Methodology : A multi-step synthesis typically involves coupling a substituted pyridazinone with a piperidine-4-carboxamide intermediate. For example, describes analogous methods using nucleophilic substitution and amide bond formation under Schotten-Baumann conditions . Key steps include:

- Step 1 : Activation of the pyridazinone core via chlorination or bromination.

- Step 2 : Nucleophilic displacement with piperidine derivatives.

- Step 3 : Final carboxamide coupling using 2-methoxyaniline.

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C2 of phenyl, pyridazinone carbonyl at C6) .

- X-ray Crystallography : Resolves piperidine chair conformation and dihedral angles between aromatic rings (similar to ’s approach for anti-inflammatory analogs) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₄O₃: 353.16) .

Advanced Research Questions

Q. What strategies optimize sigma (σ) receptor binding affinity and selectivity for piperidine-4-carboxamide derivatives?

- SAR Insights : highlights that N-benzyl substitutions significantly enhance σ₁ affinity. For instance:

| Substituent on Piperidine-N | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₂/σ₁ Selectivity |

|---|---|---|---|

| 4-Chlorobenzyl | 3.7 | 1298 | 351 |

| Unsubstituted benzyl | 12.4 | 845 | 68 |

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Approach :

- Docking Studies : Use AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4). demonstrates this for AZD5363, a related kinase inhibitor .

- MD Simulations : Assess conformational stability of the methoxyphenyl group in aqueous environments (AMBER or GROMACS) .

- Outcome : Identify metabolic hotspots (e.g., pyridazinone oxidation) for targeted structural shielding.

Q. How should researchers resolve contradictions in reported biological activity data for this compound class?

- Protocol :

Replicate Experiments : Validate assay conditions (e.g., cell line, ligand concentration) as in ’s σ receptor studies .

Meta-Analysis : Compare datasets using tools like RevMan to assess heterogeneity (e.g., conflicting IC₅₀ values due to assay sensitivity) .

Structural Reanalysis : Confirm compound integrity via LC-MS post-assay to rule out degradation (as in ’s purity standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.